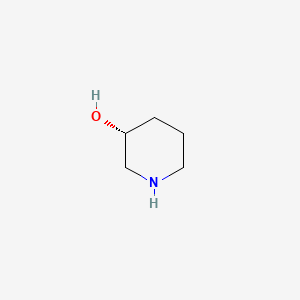

(R)-piperidin-3-ol

説明

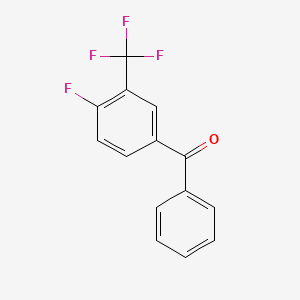

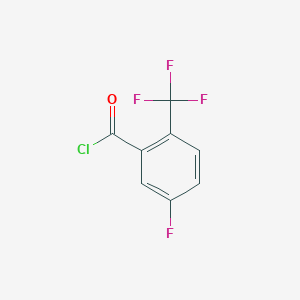

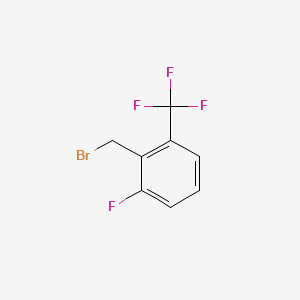

(R)-Piperidin-3-ol, also known as (R)-1-hydroxy-2-methylpropyl piperidine, is an important organic compound with a variety of applications in scientific research. It is a chiral secondary alcohol with a molecular formula of C5H12NO and a molecular weight of 104.16 g/mol. It is a colorless liquid with a boiling point of 118-120°C, a melting point of -25°C, and a flash point of 40°C. (R)-Piperidin-3-ol has a distinct odor and is commonly used in the synthesis of pharmaceuticals, pesticides, and other chemicals. This compound is also used in the production of flavor and fragrance additives, as well as in the synthesis of other compounds.

科学的研究の応用

Synthesis Techniques and Chemical Properties

- (R)-Piperidin-3-ol has been synthesized through an enantiospecific, azide-free process, producing excellent yields. This method involves enantiospecific ring openings of enantiomerically pure compounds with diethyl malonate anion followed by decarboxylation (Babu et al., 2014).

Biological and Pharmaceutical Applications

- Optically active molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template were developed for potential treatment of neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder. The efficacy of these compounds varies based on stereochemistry, affecting their affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar et al., 2009).

Chemical Characterization and Stereochemistry

- Spectral data have been utilized to understand the structure of piperidin 3-ol alkaloids, with the discovery of new compounds like spectaline and iso-6 cassine (Christofidis et al., 1977).

- Circular dichroism measurements have been employed to determine the conformation and absolute configuration of compounds like (R)-quinuclidin-3-ol, (R)-1-methylpiperidin-3-ol, and (R)-piperidin-3-ol (Ringdahl et al., 1981).

Neurological Research and Potential Therapeutics

- Piperidin-3-ol derivatives have been researched for their neuroprotective effects, with compounds like Ro 63-1908 showing potential as subtype-selective N-methyl-d-aspartate (NMDA) antagonists. Such compounds can be neuroprotective against glutamate-induced toxicity and useful in treating neurological disorders (Gill et al., 2002).

Chemotherapeutic and Anticancer Research

- Piperidin-3-ol derivatives have shown promising results in inhibiting angiogenesis in human umbilical vein endothelial cells, indicating potential applications in cancer treatment (Wu et al., 2022).

Inhibition of Drug Efflux Pumps in Mycobacterium tuberculosis

- Compounds like piperine, a trans-trans isomer of 1-piperoyl-piperidine, have been studied for their role in inhibiting mycobacterial efflux proteins. These findings suggest potential applications in enhancing the efficacy of antimycobacterial drugs (Sharma et al., 2010).

特性

IUPAC Name |

(3R)-piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOSRSKDCZIFM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374746 | |

| Record name | (3R)-3-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62414-68-0 | |

| Record name | (3R)-3-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (R)-piperidin-3-ol useful in asymmetric synthesis?

A1: (R)-Piperidin-3-ol has proven to be an effective chiral auxiliary in stereoselective synthesis. [] Its rigid structure, thanks to the fixed chiral center at the 3-position, allows for good diastereoselectivity in reactions involving its derivatives. [] A key example is its application in the synthesis of α-hydroxy aldehydes, where it facilitates high enantiomeric excesses. []

Q2: How does the conformation of (R)-piperidin-3-ol relate to its optical properties?

A2: The absolute configuration of (R)-piperidin-3-ol significantly impacts its circular dichroism (CD) spectrum. Studies using the rigid analogue, (R)-quinuclidin-3-ol, validated a simple piperidine helicity rule for predicting the sign of the Cotton effect. [] This rule, when applied to (R)-piperidin-3-ol and (R)-1-methylpiperidin-3-ol, correctly predicted the observed Cotton effects, supporting their proposed conformations and configurational assignments. [] This insight is crucial for understanding the relationship between the three-dimensional structure and chiroptical properties of such piperidine derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Ethylthio)phenyl]-5-oxovaleric acid](/img/structure/B1302117.png)

![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)